Chuangximycin sodium

Catalog No.
S14898535
CAS No.
102419-73-8
M.F
C12H10NNaO3S
M. Wt
271.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chuangximycin sodium

CAS Number

102419-73-8

Product Name

Chuangximycin sodium

IUPAC Name

sodium;sulfanyl 5-methyl-7-oxa-2-azanidatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylate

Molecular Formula

C12H10NNaO3S

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C12H10NO3S.Na/c1-6-7-5-13-8-3-2-4-9(10(7)8)15-11(6)12(14)16-17;/h2-6,11,17H,1H3;/q-1;+1

InChI Key

UBHAHHJGTOJRIY-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=CC=CC3=C2C1=C[N-]3)C(=O)OS.[Na+]

Chuangxinmycin sodium is a novel antibiotic compound derived from the actinobacterium Actinoplanes tsinanensis. It was first isolated in the 1970s and has garnered attention for its unique structure and mechanism of action. The compound features an indole-dihydrothiopyran core, which contributes to its biological activity against various bacterial strains, particularly Gram-negative bacteria. Chuangxinmycin sodium is known for its potent inhibition of bacterial tryptophanyl-tRNA synthetase, an essential enzyme in protein synthesis, making it a valuable candidate for antibiotic development .

That contribute to its functionality as an antibiotic. Notably, it interacts with the active site of tryptophanyl-tRNA synthetase, leading to the inhibition of protein synthesis in bacteria. This interaction is characterized by the formation of a stable enzyme-inhibitor complex, which prevents the incorporation of tryptophan into nascent polypeptides . The compound's unique indole-dihydrothiopyran structure allows for specific binding interactions that are not readily observed in other antibiotics.

Chuangxinmycin sodium exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Its mechanism of action involves the selective inhibition of tryptophanyl-tRNA synthetase, which is crucial for bacterial protein synthesis. This selectivity is significant because it minimizes potential toxicity to human cells, as mammalian cells utilize different tRNA synthetases . Preliminary clinical studies have demonstrated its effectiveness in treating infections like septicaemia and urinary tract infections caused by resistant bacterial strains .

The synthesis of Chuangxinmycin sodium involves complex biosynthetic pathways that include multiple enzymatic steps. The biosynthetic gene cluster responsible for producing Chuangxinmycin has been identified through genomic analysis and heterologous expression techniques. Key steps in its biosynthesis include the formation of the indole ring and subsequent modifications that lead to the final antibiotic structure . Research has also explored synthetic analogues of Chuangxinmycin to enhance its efficacy and reduce potential side effects.

Chuangxinmycin sodium shows promise in various applications, primarily in the field of medicine as an antibiotic agent. Its unique mechanism allows it to be effective against multi-drug resistant bacterial strains, making it a crucial candidate for treating serious infections where conventional antibiotics fail. Additionally, ongoing research aims to explore its use in combination therapies to enhance antibacterial efficacy and reduce resistance development .

Studies on Chuangxinmycin sodium have focused on its interactions with bacterial ribosomes and tRNA synthetases. These interactions are critical for understanding how the compound exerts its antimicrobial effects. Research indicates that Chuangxinmycin binds selectively to bacterial tryptophanyl-tRNA synthetase, leading to a disruption in protein synthesis without affecting human cellular processes significantly . The specificity of these interactions highlights the potential for developing targeted antibiotics with fewer side effects.

Chuangxinmycin sodium can be compared with several other antibiotics that target similar pathways or possess related structures:

Compound NameMechanism of ActionUnique Features
TetracyclineInhibits protein synthesis by binding to ribosomesBroad-spectrum activity; resistance issues
LinezolidInhibits protein synthesis by binding to 23S rRNAEffective against Gram-positive bacteria; limited use due to resistance
MupirocinInhibits bacterial isoleucyl-tRNA synthetasePrimarily used topically; effective against skin infections
ChloramphenicolInhibits protein synthesis by binding to ribosomesBroad-spectrum but associated with serious side effects

Chuangxinmycin sodium's unique indole-dihydrothiopyran structure differentiates it from these compounds, offering a novel approach to combating antibiotic resistance while maintaining selective toxicity towards bacteria .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

271.02790864 g/mol

Monoisotopic Mass

271.02790864 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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